molecular formula C18H23N5O4 B2538606 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1021115-87-6

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2538606
CAS No.: 1021115-87-6
M. Wt: 373.413
InChI Key: BJOWVXHOSDXMGU-UHFFFAOYSA-N
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Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperazine ring, a pyrimidine ring, and multiple methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,6-dimethoxypyrimidine, the pyrimidine ring is synthesized through a series of condensation reactions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with a piperazine compound under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide: shares similarities with other piperazine derivatives and pyrimidine compounds.

    N-(3-methoxyphenyl)piperazine: A simpler analog with similar structural features.

    2,6-dimethoxypyrimidine: A precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-25-14-6-4-5-13(11-14)19-18(24)23-9-7-22(8-10-23)15-12-16(26-2)21-17(20-15)27-3/h4-6,11-12H,7-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWVXHOSDXMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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